
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring, an isopropylacetamido group, and a 3-methylbutanamide moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the isopropylacetamido group, and the attachment of the 3-methylbutanamide moiety. Common synthetic routes may include:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of Isopropylacetamido Group: This step may involve the use of isopropylamine and acetic anhydride under controlled conditions.
Attachment of 3-Methylbutanamide Moiety: This can be accomplished through amide bond formation reactions using reagents such as carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic interventions.
Industry: Utilization in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or influencing cellular processes. Detailed studies would be required to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
- 2-Amino-N-((2S)-2-(N-methylacetamido)cyclohexyl)-3-methylbutanamide
- 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide
- 2-Amino-N-((2S)-2-(N-propylacetamido)cyclohexyl)-3-methylbutanamide
Uniqueness
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide is unique due to the presence of the isopropylacetamido group, which may confer distinct chemical and biological properties compared to its analogs
特性
分子式 |
C16H31N3O2 |
|---|---|
分子量 |
297.44 g/mol |
IUPAC名 |
N-[2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-8-6-7-9-14(13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21) |
InChIキー |
BLVZRGWIGXNXEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
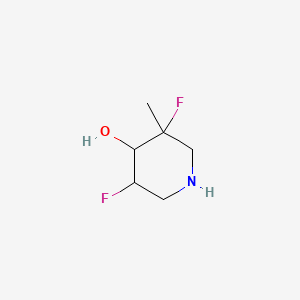

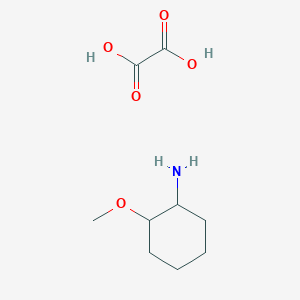
![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)

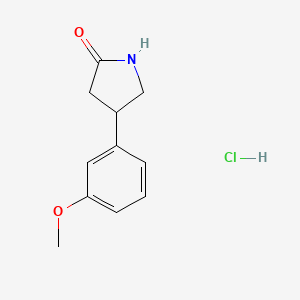
![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
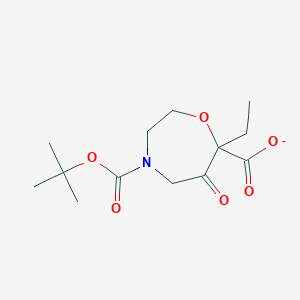
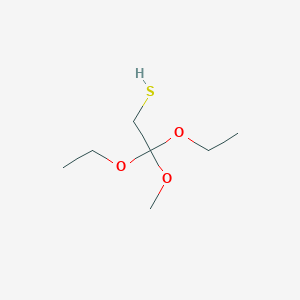
![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
![3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B14785997.png)
![3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde](/img/structure/B14786005.png)
